molecular formula C9H20O2 B147092 1,9-Nonanediol CAS No. 3937-56-2

1,9-Nonanediol

Cat. No.: B147092
CAS No.: 3937-56-2
M. Wt: 160.25 g/mol
InChI Key: ALVZNPYWJMLXKV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 1,9-Nonanediol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can participate in hydrogen bonding, making the compound reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Properties

IUPAC Name

nonane-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZNPYWJMLXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063237
Record name 1,9-Nonanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-56-2
Record name 1,9-Nonanediol
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Record name 1,9-Nonanediol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-NONANEDIOL
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Record name 1,9-Nonanediol
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Record name 1,9-Nonanediol
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Record name Nonane-1,9-diol
Source European Chemicals Agency (ECHA)
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Record name 1,9-NONANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,9-nonanediol?

A1: this compound has the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't delve into specific spectroscopic details, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this compound. [, , ]

Q3: How does the inclusion of this compound affect the properties of polyesters?

A3: Research indicates that incorporating this compound as a monomer can impact the thermal and mechanical properties of polyesters. For instance, it can influence glass transition temperature, crystallinity, and enzymatic hydrolysis susceptibility. [, , , , ]

Q4: What are the implications of using this compound in UV-curable coatings?

A4: Studies exploring polypropylene-acrylic block copolymers have shown that using this compound-derived diacrylates can impact the compatibility and adhesion properties of the resulting coatings. The length of the aliphatic chain, influenced by the diol, plays a role in its interaction with other components. [, ]

Q5: Has computational chemistry been applied to study this compound or its derivatives?

A6: The abstract on RNA miniduplexes suggests that computational methods may be used to understand the conformational preferences and interactions of this compound-derived linkers within larger molecular structures. []

Q6: How does altering the chain length of the diol impact the properties of the resulting polymers?

A7: Studies comparing different α,ω-alkanediols, including this compound, highlight the significance of chain length. It influences the flexibility, crystallinity, and thermal behavior of polymers, impacting their final properties. [, , , ]

Q7: Are there any specific formulation strategies mentioned for enhancing the stability or solubility of this compound-containing materials?

A8: The research on UV-curable coatings emphasizes the importance of balancing compatibility and adhesion. Controlling the molecular weight and crystallinity of this compound-containing polymers emerged as a crucial factor in achieving desired formulation properties. [, ]

Q8: Is there information regarding the safety, environmental impact, and regulatory compliance associated with this compound?

A9: While the abstracts don't explicitly address these aspects, it's crucial to acknowledge that responsible handling, disposal, and adherence to safety regulations are paramount when working with any chemical substance. [, , ]

Q9: What is known about the biodegradability of polyesters incorporating this compound?

A10: Research indicates that the biodegradability of these polyesters can be influenced by factors like the type of diol used and its chain length. Studies specifically investigated the enzymatic hydrolysis of this compound-containing polyesters, shedding light on their biodegradation potential. [, , ]

Q10: Are there alternative compounds to this compound in specific applications?

A11: Yes, researchers often explore alternative diols with varying chain lengths and functionalities. For example, in UV-curable coatings, 1,6-hexanediol diacrylate (HDDA) was highlighted as potentially more suitable than this compound diacrylate (NDDA) due to its interaction with natural rubber. [, ]

Q11: What are some of the key analytical tools used to study this compound and its derivatives?

A12: Researchers employ techniques like Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), Dynamic Mechanical Thermal Analysis (DMTA), and X-ray diffraction to investigate the properties and behavior of materials containing this compound. [, , , ]

Q12: What are some significant milestones in the research and applications of this compound?

A13: While the provided abstracts don't delve into specific historical milestones, the increasing use of this compound in synthesizing biodegradable polymers, particularly in combination with bio-based monomers, represents a significant development in sustainable materials research. [, ]

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